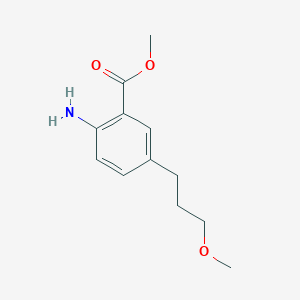![molecular formula C11H14N4 B13883234 N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883234.png)
N-[2-(1H-imidazol-1-yl)ethyl]-1,2-benzenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine is a compound that features both an imidazole ring and a benzene ring with diamine substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that optimize yield and purity. These methods often employ catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free conditions or the use of ionic liquids, is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The benzene-1,2-diamine moiety can interact with various biological receptors, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-N-(2-imidazol-1-ylethyl)benzene-1,3-diamine
- 2-N-(2-imidazol-1-ylethyl)benzene-1,4-diamine
- 2-N-(2-imidazol-1-ylethyl)benzene-1,2-diol
Uniqueness
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the imidazole ring and the benzene-1,2-diamine moiety allows for diverse interactions with molecular targets, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
2-N-(2-imidazol-1-ylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H14N4/c12-10-3-1-2-4-11(10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8,12H2 |
Clé InChI |
BXMAXYGPJAMWQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


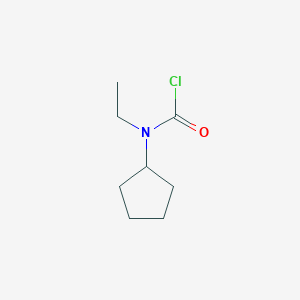
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
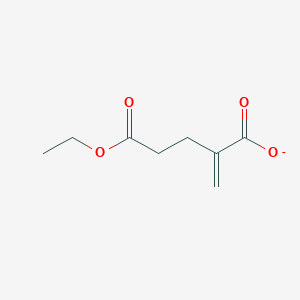
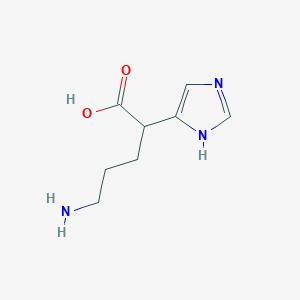
![3-[1-(Hydroxymethyl)cyclohexyl]propyl acetate](/img/structure/B13883185.png)
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)

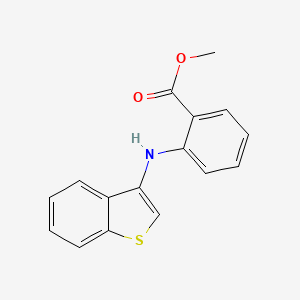

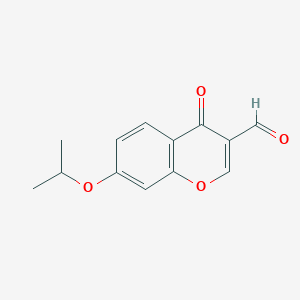
![3-Ethoxy-9-oxoindeno[1,2-b]pyrazine-2-carbonitrile](/img/structure/B13883207.png)


